molecular formula C9H5F3O2 B8799691 2,3,5-Trifluorocinnamic acid

2,3,5-Trifluorocinnamic acid

Cat. No.: B8799691
M. Wt: 202.13 g/mol
InChI Key: FHDPERUKPYYNEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5-Trifluorocinnamic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trifluorocinnamic acid typically involves the use of trifluoromethylated aromatic precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a trifluoromethylated phenylboronic acid with an appropriate acrylic acid derivative under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluorocinnamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of trifluoromethylated carboxylic acids or ketones.

    Reduction: Formation of trifluoromethylated alcohols or alkanes.

    Substitution: Introduction of bromine, nitro, or other functional groups onto the phenyl ring.

Scientific Research Applications

2,3,5-Trifluorocinnamic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,5-Trifluorocinnamic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Trifluorocinnamic acid is unique due to the presence of both the trifluoromethyl group and the acrylic acid moiety, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C9H5F3O2

Molecular Weight

202.13 g/mol

IUPAC Name

3-(2,3,5-trifluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5F3O2/c10-6-3-5(1-2-8(13)14)9(12)7(11)4-6/h1-4H,(H,13,14)

InChI Key

FHDPERUKPYYNEO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=CC(=O)O)F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to the previously described general procedure (GP1), Knoevenagel condensation (75° C.; 3h20) between 2,3,5-trifluorobenzaldehyde (9.730 g; 60.777 mmol) and malonic acid (12.016 g; 115.477 mmol) gave the product 3-(2,3,5-trifluoro-phenyl)-acrylic acid as a colorless solid (8.310 g; 68%). LC-MS: tR=0.84 min.; [M+H]+: no ionisation.
Quantity
9.73 g
Type
reactant
Reaction Step One
Quantity
12.016 g
Type
reactant
Reaction Step One

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